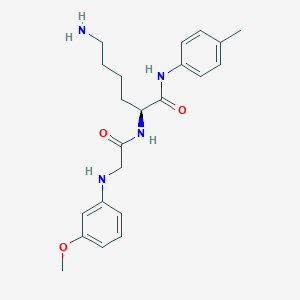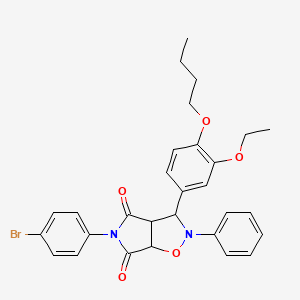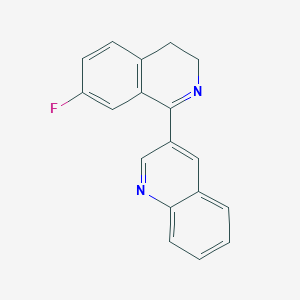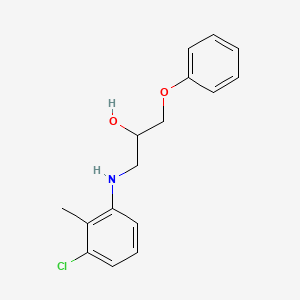silane CAS No. 922167-99-5](/img/structure/B12629838.png)
[(9,9-Dihexyl-9H-fluoren-2-yl)ethynyl](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane is an organosilicon compound that features a fluorenyl group substituted with hexyl chains and an ethynyl group bonded to a trimethylsilyl group. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane typically involves the following steps:
Formation of the Fluorenyl Intermediate: The starting material, 9,9-dihexylfluorene, is synthesized through a Friedel-Crafts alkylation reaction involving fluorene and hexyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethynyl Group: The fluorenyl intermediate undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. This reaction is typically carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of (9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反应分析
Types of Reactions
(9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Ethyl-substituted fluorenyl compounds.
Substitution: Fluorenyl compounds with various functional groups replacing the trimethylsilyl group.
科学研究应用
(9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its photophysical properties.
Medicine: Explored for drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of (9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane involves its interaction with molecular targets through its ethynyl and fluorenyl groups. The ethynyl group can participate in π-π stacking interactions, while the fluorenyl group can engage in hydrophobic interactions. These interactions influence the compound’s behavior in various applications, such as enhancing the efficiency of organic semiconductors or improving the stability of bioimaging agents.
相似化合物的比较
(9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane can be compared with other fluorenyl and ethynyl-substituted compounds:
9,9-Dihexyl-9H-fluoren-2-ylboronic acid: Similar in structure but contains a boronic acid group instead of an ethynyl group, making it useful in Suzuki coupling reactions.
9,9-Dihexyl-9H-fluoren-2-ylacetylene: Lacks the trimethylsilyl group, which affects its reactivity and solubility.
9,9-Dihexyl-9H-fluoren-2-ylmethanol: Contains a hydroxyl group, making it more hydrophilic and suitable for different types of chemical modifications.
The uniqueness of (9,9-Dihexyl-9H-fluoren-2-yl)ethynylsilane lies in its combination of the fluorenyl and ethynyl groups with the trimethylsilyl group, providing a balance of hydrophobicity, reactivity, and stability that is advantageous for various applications.
属性
CAS 编号 |
922167-99-5 |
|---|---|
分子式 |
C30H42Si |
分子量 |
430.7 g/mol |
IUPAC 名称 |
2-(9,9-dihexylfluoren-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C30H42Si/c1-6-8-10-14-21-30(22-15-11-9-7-2)28-17-13-12-16-26(28)27-19-18-25(24-29(27)30)20-23-31(3,4)5/h12-13,16-19,24H,6-11,14-15,21-22H2,1-5H3 |
InChI 键 |
RZLYYOUDVYQETG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#C[Si](C)(C)C)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[1-(4-Chlorophenyl)cyclobutyl]-3,4-dicyclopropylpyridazine](/img/structure/B12629767.png)

![[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B12629772.png)


![(2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol](/img/structure/B12629792.png)
![methyl 4-[2-methyl-7-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]oxy-4-oxochromen-3-yl]oxybenzoate](/img/structure/B12629796.png)
![2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B12629797.png)

![3-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12629811.png)
![2-{[4-(Bromoacetyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12629819.png)

